molecular formula C23H26N2O5 B11257640 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B11257640
M. Wt: 410.5 g/mol
InChI Key: XLHSZLNURASZBC-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromenone core structure substituted with a 3,4-dimethoxyphenyl group, a hydroxy group at position 7, and a 4-methylpiperazin-1-ylmethyl group at position 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromenone core with a 3,4-dimethoxyphenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the 4-Methylpiperazin-1-ylmethyl Group: This step involves the nucleophilic substitution of the chromenone core with 4-methylpiperazine in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chromenone core can be reduced to a dihydrochromenone using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The 3,4-dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions with various electrophiles in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Lewis acids such as aluminum chloride, ferric chloride, and boron trifluoride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrochromenone derivative.

    Substitution: Formation of various substituted chromenone derivatives depending on the electrophile used.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and neuroprotective agents.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy group at position 7 and the 4-methylpiperazin-1-ylmethyl group at position 8 play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. The presence of both the 3,4-dimethoxyphenyl group and the 4-methylpiperazin-1-ylmethyl group enhances its potential as a multifunctional compound with diverse applications in various fields of research.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C23H26N2O5/c1-24-8-10-25(11-9-24)14-18-19(26)6-4-16-12-17(23(27)30-22(16)18)15-5-7-20(28-2)21(13-15)29-3/h4-7,12-13,26H,8-11,14H2,1-3H3

InChI Key

XLHSZLNURASZBC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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